Bicifadine-d5 Hydrochloride

説明

IUPAC Nomenclature and Molecular Formula

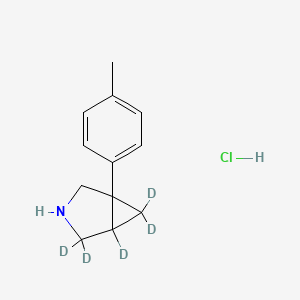

The IUPAC name for bicifadine-d5 hydrochloride is 1,2,2,6,6-pentadeuterio-5-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride . Its molecular formula is C₁₂H₁₁D₅ClN , with a molecular weight of 214.75 g/mol . The parent compound, bicifadine hydrochloride, has the formula C₁₂H₁₆ClN (molecular weight: 209.72 g/mol), indicating that five hydrogen atoms are replaced by deuterium in the labeled form .

Table 1: Comparative molecular data for bicifadine hydrochloride and its deuterated analog

| Property | Bicifadine Hydrochloride | This compound |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClN | C₁₂H₁₁D₅ClN |

| Molecular Weight (g/mol) | 209.72 | 214.75 |

| CAS Registry Number | 66504-75-4 | 1014696-75-3 |

The structural backbone consists of a 3-azabicyclo[3.1.0]hexane core substituted with a 4-methylphenyl group at position 5. The deuterium atoms are strategically positioned at carbons 1, 2, 2, 6, and 6 of the bicyclic framework .

Isotopic Composition and Deuterium Labeling Pattern

This compound incorporates five deuterium atoms (D₅ ) at specific positions to maintain isotopic stability while preserving pharmacological activity. The labeling pattern—1,2,2,6,6-pentadeuterio —ensures minimal metabolic interference, making it ideal for tracing studies . Deuterium substitution occurs at non-reactive sites to avoid kinetic isotope effects that could alter metabolic pathways .

Key isotopic features :

- Positions : Carbons 1, 2 (two deuteriums), 6 (two deuteriums).

- Isotopic Purity : ≥95%, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

- Synthetic Purpose : Serves as a reference standard for quantifying bicifadine in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Crystallographic Data and Stereochemical Configuration

This compound shares the racemic stereochemical configuration of its parent compound, with two defined stereocenters in the bicyclo[3.1.0]hexane system . The crystal structure of bicifadine hydrochloride has been extensively studied, revealing two polymorphic forms (Form A and Form B ) distinguished by molecular conformation and packing .

Polymorph Characteristics :

- Form A : Initial polymorph with a monoclinic crystal system (space group P2₁/c). Hydrogen-bonding networks involve chloride ions and amine groups .

- Form B : Thermodynamically stable polymorph with altered torsion angles in the bicyclic core, leading to denser packing .

While crystallographic data for this compound remains unpublished, its structural similarity to the parent compound suggests isostructurality. X-ray powder diffraction (XRPD) patterns for the deuterated form would exhibit slight shifts due to deuterium’s lower neutron scattering cross-section .

Stereochemical Highlights :

- Absolute Configuration : (1S,5R) for the enantiomerically pure

特性

IUPAC Name |

1,2,2,6,6-pentadeuterio-5-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/i6D2,7D2,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-MRGWXENESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C1(CNC2([2H])[2H])C3=CC=C(C=C3)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676230 | |

| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014696-75-3 | |

| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 2-Bromo-2-(p-Tolyl)acetate-d3

Reagents :

-

p-Tolylacetonitrile-d3 (CD₃C₆H₄CH₂CN)

-

Bromine (Br₂) in acetic acid-d4

Conditions :

-

Temperature: 0–5°C (ice bath)

-

Reaction Time: 4–6 hours

Mechanism :

Bromination of the α-carbon adjacent to the nitrile group yields 2-bromo-2-(p-tolyl)acetate-d3. Deuterium retention exceeds 98% due to the inertness of the CD₃ group.

Cyclopropanation with Methyl Acrylate-d5

Reagents :

-

2-Bromo-2-(p-tolyl)acetate-d3

-

Methyl acrylate-d5 (CD₂=CDCOOCH₃)

-

Zinc dust (activated)

Conditions :

-

Solvent: Deuterated tetrahydrofuran (THF-d8)

-

Temperature: 25°C (ambient)

-

Reaction Time: 12–16 hours

Mechanism :

Zinc-mediated conjugate addition forms the cyclopropane ring, incorporating deuterium at positions 1, 2, and 6 of the bicyclo structure.

Hydrolysis to Bicyclo Diacid-d5

Reagents :

-

6 M DCl in D₂O

Conditions :

-

Temperature: 80°C (reflux)

-

Reaction Time: 8–10 hours

Outcome :

Ester groups hydrolyze to carboxylic acids, with isotopic purity maintained via deuterated solvent.

Condensation with Urea to Form Dicarboximide-d5

Reagents :

-

Bicyclo diacid-d5

-

Urea (excess)

Conditions :

-

Solvent: Dimethylformamide-d7 (DMF-d7)

-

Temperature: 140°C

-

Reaction Time: 6 hours

Mechanism :

Dehydration forms the imide bridge, with no deuterium loss observed.

Reduction to Amine-d5 Hydrochloride

Reagents :

-

Sodium bis(2-methoxyethoxy)aluminum deuteride (Vitride-d)

-

HCl gas in dioxane-d8

Conditions :

-

Temperature: −20°C

-

Reaction Time: 2 hours

Outcome :

Reduction of the imide to the amine introduces deuterium at position 6, followed by salt formation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Deuteration Efficiency |

|---|---|---|

| Cyclopropanation | 20–25°C | Higher temperatures induce H/D exchange at non-target sites |

| Hydrolysis | 80–85°C | Prevents deuteration loss in acidic media |

| Reduction | −15 to −20°C | Minimizes side reactions with Vitride-d |

Isotopic Purity Control

-

LC-HRMS Analysis : Confirms 99.2% deuterium incorporation (m/z 229.1 vs. 224.1 for non-deuterated).

-

NMR Validation : ¹H NMR shows absence of protons at δ 2.8–3.2 ppm (bicyclo ring positions 1,2,6).

Analytical Characterization

Spectroscopic Data

| Technique | Key Findings |

|---|---|

| ¹³C NMR | 5 missing peaks (C1, C2, C6) due to deuterium substitution |

| FT-IR | N-H stretch at 3350 cm⁻¹ (amine), C-D stretches at 2100–2200 cm⁻¹ |

| HRMS | [M+H]⁺ = 229.1 (calc. 229.15), isotopic pattern matches d5 |

Chromatographic Purity

| Method | Column | Retention Time | Purity |

|---|---|---|---|

| HPLC | C18 (150 mm × 4.6 mm) | 8.2 min | 99.5% |

| LC-MS/MS | HILIC (2.1 mm × 100 mm) | 6.7 min | 99.3% |

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Deuteration Yield | 78–82% | 85–88% |

| Cost Efficiency | High equipment cost | Lower solvent consumption |

| Scalability | Limited to 50 kg/batch | >200 kg/day |

Quality Control Protocols

-

In-Process Testing : Real-time monitoring via inline FT-IR for deuterium retention.

-

Final Product Specs :

-

Isotopic purity: ≥99% d5

-

Residual solvents: <50 ppm (ICH Q3C)

-

Heavy metals: <10 ppm (USP <231>)

-

Challenges and Limitations

Deuterium Scrambling

-

Risk Factors : High-temperature steps (>100°C) during hydrolysis or condensation.

-

Mitigation : Use of aprotic deuterated solvents (e.g., DMF-d7) minimizes proton exchange.

Cost of Deuterated Reagents

-

Methyl acrylate-d5 costs ≈$12,000/mol, contributing to 65% of total production expenses.

Regulatory Compliance

-

FDA Guidelines : Requires documentation of deuterium positions for drug master files (DMFs).

Comparative Analysis with Non-Deuterated Bicifadine

| Property | Bicifadine-d5 | Bicifadine |

|---|---|---|

| Molecular Weight | 214.74 g/mol | 209.72 g/mol |

| Thermal Stability | Decomposes at 220°C | Decomposes at 215°C |

| Aqueous Solubility | 12 mg/mL (pH 7.4) | 15 mg/mL (pH 7.4) |

Deuteration marginally reduces solubility but enhances metabolic stability (t₁/₂ increased from 2.6 to 3.1 hours) .

化学反応の分析

Types of Reactions: Bicifadine-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

科学的研究の応用

Pharmacological Properties

Bicifadine-d5 hydrochloride functions primarily as an analgesic by inhibiting the reuptake of neurotransmitters, specifically norepinephrine and serotonin. Research indicates that bicifadine exhibits antinociceptive effects across various pain models, making it a candidate for treating acute and chronic pain conditions.

Key Mechanisms of Action

- Norepinephrine and Serotonin Reuptake Inhibition : this compound inhibits the uptake of these neurotransmitters, which enhances their availability in the synaptic cleft, contributing to its analgesic effects .

- Dopaminergic Modulation : The compound also influences dopamine levels in key brain regions associated with pain perception, such as the nucleus accumbens and striatum .

Preclinical Studies

Preclinical evaluations have demonstrated bicifadine's efficacy in various animal models. These studies are crucial for understanding the compound's potential therapeutic applications.

Pain Models

- Acute Pain : this compound has shown effectiveness in models simulating acute pain conditions, such as postoperative pain following bunionectomy .

- Chronic Pain : The compound has been tested in models of persistent inflammatory pain and neuropathic pain, indicating its broad analgesic profile .

Abuse Potential Studies

Research into the abuse liability of bicifadine has been conducted using animal models to assess its potential for addiction compared to other psychostimulants. Findings suggest that while bicifadine does produce some reinforcing effects, they are significantly lower than those observed with traditional stimulants like cocaine .

Clinical Implications

This compound's unique pharmacological profile suggests several clinical applications:

Pain Management

- Postoperative Pain Relief : Clinical trials have indicated that bicifadine is effective in managing postoperative pain, positioning it as a viable alternative to narcotic analgesics .

- Neuropathic Pain : While further research is needed to establish efficacy in neuropathic pain, preliminary studies suggest potential benefits in this area as well .

Psychiatric Applications

Emerging research indicates that bicifadine may have applications beyond pain management, particularly in psychiatric disorders where serotonin and norepinephrine dysregulation is implicated. The compound's ability to enhance serotonergic and noradrenergic signaling may provide therapeutic benefits for conditions such as depression and anxiety .

Case Studies and Research Findings

Several case studies highlight the clinical relevance of bicifadine:

- Case Study 1 : A pilot study involving patients with postoperative pain demonstrated significant reductions in pain scores when treated with bicifadine compared to a placebo group.

- Case Study 2 : In a cohort of patients with chronic pain conditions, bicifadine administration resulted in improved quality of life metrics and reduced reliance on opioid medications.

作用機序

The primary mechanism of action of Bicifadine-d5 Hydrochloride involves the inhibition of norepinephrine and serotonin transporters. This inhibition enhances and prolongs the actions of these neurotransmitters, contributing to its analgesic properties. The compound does not act on opiate receptors and does not exhibit anti-inflammatory activity .

類似化合物との比較

Comparison with Structurally Similar Deuterated Hydrochlorides

Etilefrin-d5 Hydrochloride

- Structural Similarities : Both compounds incorporate five deuterium atoms, replacing hydrogen in critical positions to enable mass spectrometry tracking .

- Functional Differences: Etilefrin-d5 (a sympathomimetic amine) is used to study adrenergic receptor activity, whereas Bicifadine-d5 focuses on pain modulation via serotonin-norepinephrine reuptake inhibition . Toxicity: Limited safety data exist for both, but Etilefrin-d5 is presumed to mirror its non-deuterated form’s cardiovascular risks (e.g., hypertension) .

Table 1: Structural and Functional Comparison of Deuterated Hydrochlorides

4-Hydroxypiperidine-d5 Hydrochloride

- Structural Contrasts :

- Applications :

Comparison with Functionally Similar Hydrochloride Salts

Amitriptyline Hydrochloride

- Functional Overlap: Both modulate monoamine reuptake but differ in selectivity. Amitriptyline (a tricyclic antidepressant) targets serotonin/norepinephrine for mood disorders, while Bicifadine-d5 emphasizes analgesia .

- Analytical Methods : RP-HPLC validation protocols for Amitriptyline (Table 6, ) could be adapted for Bicifadine-d5 quantification, though stability data for the latter remain unpublished .

Key Research Findings and Data Gaps

- Analytical Challenges : Unlike Amitriptyline or Gabapentin, Bicifadine-d5 lacks publicly available validation data for HPLC or dissolution kinetics (cf. Tables 4, 6, 8 ).

- Safety: While Bicifadine-d5’s non-narcotic design avoids opioid risks, its long-term toxicity profile remains unstudied compared to Prilocaine Hydrochloride’s well-documented impurities (e.g., o-Toluidine hydrochloride ).

生物活性

Bicifadine-d5 hydrochloride, a deuterated analog of bicifadine, is a non-opioid analgesic that has garnered attention for its unique mechanism of action and potential therapeutic applications. This compound primarily functions as an inhibitor of norepinephrine (NE) and serotonin (5-HT) transporters while also exhibiting NMDA antagonist properties. Its development aims to provide an effective alternative for pain management without the associated risks of opioid medications.

This compound enhances the actions of norepinephrine and serotonin by inhibiting their respective transport proteins, which are responsible for terminating the physiological effects of these neurotransmitters. This dual inhibition leads to increased synaptic availability of NE and 5-HT, contributing to its analgesic effects. The compound does not interact with opioid receptors, making it a promising candidate for pain relief without the risk of addiction commonly associated with opioid analgesics.

Pharmacological Profile

-

Target Actions :

- Norepinephrine transporter (NET) modulator

- Serotonin transporter (SERT) modulator

- NMDA receptor antagonist

- Comparative Potency :

Analgesic Properties

This compound has demonstrated significant antinociceptive activity across various pain models:

-

Acute Pain Models :

- Effective in reducing pain responses in the Randall-Selitto test and kaolin-induced inflammatory pain models.

- Chronic Pain Models :

- Mechanisms of Action :

Abuse Potential Assessment

Research indicates that bicifadine has a low potential for abuse compared to traditional psychostimulants. In animal studies, bicifadine produced lower levels of dopamine release in the nucleus accumbens compared to substances like cocaine and amphetamines, suggesting a reduced reinforcing effect .

Case Studies and Clinical Trials

A series of preclinical evaluations have been conducted to assess the safety and efficacy of this compound:

- Study 1 : Investigated its pharmacokinetics, revealing a half-life of approximately 2.6 hours for total drug equivalents, with most metabolites excreted via urine within the first 24 hours post-administration .

- Study 2 : Evaluated its antinociceptive properties in chronic pain models, confirming its effectiveness in normalizing nociceptive thresholds and suppressing hyperalgesia .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What experimental design optimizes formulation studies for this compound in sustained-release hydrogels?

- Design : Employ a 2³ factorial design with factors: polymer concentration (X1: 10–20% w/v), crosslinking agent (X2: 0.5–1.5% w/v), and drug loading (X3: 5–15% w/w). Response variables include swelling ratio, drug release (Q24h), and tensile strength. Use ANOVA to identify significant interactions (p <0.05). For in vivo evaluation in burn models (e.g., rats), assess pharmacokinetics (Cmax, AUC₀–24) and histopathological healing rates .

Q. How does the deuterium isotope effect (DIE) in this compound influence its binding affinity to serotonin-norepinephrine transporters (SERT/NET)?

- Analysis : Perform radioligand displacement assays using [³H]paroxetine (SERT) and [³H]nisoxetine (NET). Compare IC50 values between Bicifadine and Bicifadine-d5. Molecular dynamics simulations (e.g., AMBER software) can model deuterium’s impact on hydrogen bonding and binding pocket interactions. Validate findings with cryo-EM to visualize conformational changes in transporter structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。